molecular formula C20H21N3O3 B5093738 3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione

3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione

Cat. No.: B5093738
M. Wt: 351.4 g/mol
InChI Key: DTCBCHVQCKOSRL-UHFFFAOYSA-N
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Description

3-Anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione is a heterocyclic compound featuring a pyrrolidinedione core substituted with an anilino group at position 3 and a 4-(4-morpholinyl)phenyl group at position 1. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

3-anilino-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c24-19-14-18(21-15-4-2-1-3-5-15)20(25)23(19)17-8-6-16(7-9-17)22-10-12-26-13-11-22/h1-9,18,21H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCBCHVQCKOSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)CC(C3=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione typically involves the following steps:

    Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with an appropriate electrophile.

    Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the synthesis of novel polymers and materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-anilino-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Key Differences

Compound Name Position 1 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(4-Morpholinyl)phenyl Anilino C₂₀H₂₁N₃O₃ 363.41 High solubility via morpholinyl
3-Anilino-1-(4-methoxyphenyl)-2,5-pyrrolidinedione 4-Methoxyphenyl Anilino C₁₇H₁₆N₂O₃ 296.32 Electron-donating methoxy group
3-[[4-(4-Morpholinyl)phenyl]amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione 3-(Trifluoromethyl)phenyl 4-(4-Morpholinyl)phenylamino C₂₁H₂₀F₃N₃O₃ 419.40 Enhanced lipophilicity (CF₃ group)
1-(2-Methoxyphenyl)-3-[4-(4-morpholinyl)anilino]-2,5-pyrrolidinedione 2-Methoxyphenyl 4-(4-Morpholinyl)phenylamino C₂₁H₂₂N₃O₄ 380.42 Ortho-substitution steric effects

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